A Technical Guide to 4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic Acid: Properties, Synthesis, and Applications
A Technical Guide to 4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid is a custom-synthesized, non-natural γ-amino acid derivative that holds significant potential as a versatile building block in drug discovery and development. Its unique structural features—a γ-amino acid backbone, a lipophilic tert-butoxycarbonyl (Boc) protecting group, and a methoxy substitution at the β-position—offer medicinal chemists a valuable tool for introducing specific conformational constraints and physicochemical properties into novel therapeutic agents.
The γ-amino acid scaffold is of particular interest as it allows for the construction of peptidomimetics and other molecules with altered folding patterns compared to their α-amino acid counterparts. This can lead to enhanced metabolic stability and unique receptor binding profiles. The methoxy group can influence molecular conformation, solubility, and metabolic pathways, making it a key functional group in optimizing drug-like properties.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic approach, and the potential applications of this intriguing molecule.
Physicochemical and Spectroscopic Properties
While specific experimental data for 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid is not extensively published, its properties can be reliably predicted based on its structure and data from closely related compounds.
Table 1: Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 1697729-82-0 | BLDpharm[2] |
| Molecular Formula | C10H19NO5 | Calculated |
| Molecular Weight | 233.26 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds |
| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | General knowledge of Boc-protected amino acids |
| Melting Point | Not available. Expected to be a solid at room temperature. | Analogy to similar compounds |
Spectroscopic Characterization
The following are expected spectroscopic characteristics based on the structure of the molecule.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.3-3.6 ppm), and the protons of the butanoic acid backbone. The chemical shifts and coupling patterns of the backbone protons would provide detailed information about the molecule's conformation.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon and methyl carbons of the Boc group, the methoxy carbon, and the carbons of the butanoic acid chain.
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the carboxylic acid and the carbamate group (typically in the range of 1650-1750 cm⁻¹), N-H stretching of the carbamate (around 3300-3500 cm⁻¹), and C-O stretching of the ether and ester functionalities.
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MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (or adducts such as [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the Boc group or other characteristic fragments. Predicted mass spectrometric data for a related isomer suggests a monoisotopic mass of approximately 233.12633 Da.[3]
Synthesis and Reactivity
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the Boc protecting group and the methoxy group to reveal a key intermediate, a protected amino-epoxide, which can be derived from a commercially available starting material.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This proposed multi-step synthesis leverages common and reliable organic reactions.
Step 1: Esterification of 4-Amino-3-hydroxybutanoic acid (GABOB)
The commercially available 4-amino-3-hydroxybutanoic acid (GABOB) is first protected as its methyl ester to prevent side reactions with the carboxylic acid group in subsequent steps.
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Protocol:
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Suspend 4-amino-3-hydroxybutanoic acid in methanol.
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Cool the mixture in an ice bath and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
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Remove the solvent under reduced pressure to obtain the crude methyl 4-amino-3-hydroxybutanoate as its hydrochloride salt.
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Step 2: N-Boc Protection
The amino group of the methyl ester is then protected using di-tert-butyl dicarbonate (Boc₂O).
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Protocol:
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Dissolve the crude methyl 4-amino-3-hydroxybutanoate hydrochloride in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride salt.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
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Stir the reaction at room temperature for several hours until the amine is fully protected (monitored by TLC).
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Extract the product with an organic solvent like ethyl acetate and purify by column chromatography to yield methyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate.
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Step 3: O-Methylation
The hydroxyl group is then methylated. This reaction needs to be carried out under conditions that do not cleave the Boc protecting group.
-
Protocol:
-
Dissolve the Boc-protected hydroxy ester in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride, to deprotonate the alcohol.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate.
-
Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
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Purify the crude product by column chromatography to obtain methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoate.
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Step 4: Saponification (Ester Hydrolysis)
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
-
Protocol:
-
Dissolve the methylated ester in a mixture of methanol and water.
-
Add a base, such as lithium hydroxide or sodium hydroxide, and stir at room temperature.
-
Monitor the reaction by TLC until the ester is completely hydrolyzed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
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Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid.
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Reactivity and Stability
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Boc Group: The tert-butoxycarbonyl (Boc) protecting group is stable to a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to liberate the free amine.[4] This orthogonality makes it a valuable protecting group in multi-step synthesis.
-
Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations, such as esterification, amide bond formation, and reduction to the corresponding alcohol.
-
Methoxy Group: The methoxy group is generally stable under most reaction conditions.
-
Storage: The compound should be stored in a cool, dry place away from strong acids and oxidizing agents.
Applications in Drug Discovery and Development
While specific applications of 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid are not widely documented, its structural motifs suggest several potential uses in medicinal chemistry.
Peptidomimetics and Foldamers
The γ-amino acid backbone allows for the creation of peptides with altered secondary structures, known as foldamers. These non-natural oligomers can adopt stable helical or sheet-like conformations that can mimic the secondary structures of natural peptides and proteins. This can lead to compounds with improved biological activity and resistance to proteolytic degradation.[] The methoxy group at the β-position can further influence the conformational preferences of the peptide backbone.
Introduction of Favorable Physicochemical Properties
The methoxy group can enhance the drug-like properties of a molecule. It can improve solubility, modulate lipophilicity, and provide a site for metabolism.[1] By incorporating this building block, medicinal chemists can fine-tune the pharmacokinetic profile of a lead compound.
Synthesis of Complex Bioactive Molecules
This compound can serve as a chiral building block for the synthesis of more complex natural products or designed molecules with therapeutic potential. The distinct functional groups—a protected amine, a carboxylic acid, and a methoxy group—allow for selective chemical modifications at different stages of a synthetic route.
Caption: Potential applications of the target compound.
Conclusion
4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid represents a valuable and versatile building block for medicinal chemists. Its unique combination of a γ-amino acid scaffold, a stable Boc protecting group, and a property-modulating methoxy group provides a powerful tool for the design and synthesis of novel therapeutic agents with potentially enhanced stability, selectivity, and pharmacokinetic properties. While further experimental characterization is warranted, the foundational chemical principles outlined in this guide provide a strong basis for its application in contemporary drug discovery programs.
References
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Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. [Link]
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(3R,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxypentanoic acid. NextSDS. [Link]
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Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. (2022). Beilstein Journals. [Link]
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The role of the methoxy group in approved drugs. ResearchGate. [Link]
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- Process for the synthesis of beta amino acids.
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A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. ResearchGate. [Link]
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Asymmetric synthesis of beta,gamma-unsaturated alpha-amino acids via efficient kinetic resolution with cinchona alkaloids. (2009). PubMed. [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. [Link]
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Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. [Link]
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